molecular formula C22H16ClFN4O4 B2735364 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-chloro-4-fluorobenzyl)acetamide CAS No. 1260914-66-6

2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-chloro-4-fluorobenzyl)acetamide

Katalognummer B2735364
CAS-Nummer: 1260914-66-6
Molekulargewicht: 454.84
InChI-Schlüssel: VACABBMSDVXSCB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-chloro-4-fluorobenzyl)acetamide is a useful research compound. Its molecular formula is C22H16ClFN4O4 and its molecular weight is 454.84. The purity is usually 95%.
BenchChem offers high-quality 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-chloro-4-fluorobenzyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-chloro-4-fluorobenzyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Kinase Inhibitory Activities

  • Research Context : KX2-391, a Src kinase inhibitor, served as a model for synthesizing N-benzyl substituted acetamide derivatives with thiazole replacing the pyridine ring, leading to the creation of compounds with notable Src kinase inhibitory activities.
  • Key Findings : The synthesized derivatives exhibited potent cell proliferation inhibition in various cancer cell lines, highlighting their potential in anticancer applications (Fallah-Tafti et al., 2011).

Photovoltaic Efficiency and Ligand-Protein Interactions

  • Research Context : Bioactive benzothiazolinone acetamide analogs underwent spectroscopic and quantum mechanical studies to evaluate their potential as photosensitizers in dye-sensitized solar cells (DSSCs).
  • Key Findings : These compounds demonstrated good light harvesting efficiency and favorable free energy for electron injection, suggesting their suitability for photovoltaic applications. Moreover, molecular docking studies with Cyclooxygenase 1 (COX1) indicated significant binding affinity (Mary et al., 2020).

Anticonvulsant Activities

  • Research Context : Novel benzothiazole derivatives were synthesized and evaluated for their anticonvulsant properties.
  • Key Findings : Among the synthesized compounds, certain derivatives showed high potency and lower neurotoxicity, making them potential candidates for anticonvulsant drugs (Liu et al., 2016).

Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) Dual Inhibitors

  • Research Context : Investigations into various 6,5-heterocycles aimed at improving the metabolic stability of PI3Kα and mTOR inhibitors.
  • Key Findings : The study revealed analogues with similar in vitro potency and in vivo efficacy to existing compounds, while showing reduced metabolic deacetylation, thereby enhancing their pharmacological profile (Stec et al., 2011).

GABAA/Benzodiazepine Receptor Binding

  • Research Context : A new series of imidazo[1,5-a]quinoxaline amides and carbamates were synthesized and tested for their affinity to the GABAA/benzodiazepine receptor.
  • Key Findings : These compounds exhibited a range of intrinsic efficacies and high affinity binding, indicating their potential in developing new therapeutic agents targeting this receptor (Tenbrink et al., 1994).

Anti-Lung Cancer Activity

  • Research Context : Novel fluoro-substituted benzo[b]pyran derivatives were synthesized and tested against various human cancer cell lines.
  • Key Findings : The synthesized compounds showed significant anticancer activity at low concentrations compared to the reference drug 5-fluorodeoxyuridine (Hammam et al., 2005).

Antibacterial Agents

  • Research Context : Synthesis of acetamide derivatives as antibacterial agents.
  • Key Findings : The newly synthesized compounds displayed significant antibacterial activity, suggesting their potential as therapeutic agents in treating bacterial infections (Ramalingam et al., 2019).

Antipsychotic Agents

  • Research Context : Investigation of novel 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols as potential antipsychotic agents.
  • Key Findings : These compounds demonstrated antipsychotic-like profiles in behavioral animal tests without interacting with dopamine receptors, offering a new approach to antipsychotic drug development (Wise et al., 1987).

Analgesic Agents

  • Research Context : Synthesis and evaluation of (indol-3-yl)alkylamides for analgesic properties.
  • Key Findings : Certain compounds in this series exhibited promising analgesic properties, rivaling reference drugs like flupirtine, ibuprofen, and diclofenac, suggesting their potential as effective pain relievers (Fouchard et al., 2001).

Eigenschaften

IUPAC Name

2-[2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-[(3-chloro-4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClFN4O4/c23-15-8-13(3-5-16(15)24)10-25-20(29)11-28-7-1-2-17(28)22-26-21(27-32-22)14-4-6-18-19(9-14)31-12-30-18/h1-9H,10-12H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VACABBMSDVXSCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=CC=CN4CC(=O)NCC5=CC(=C(C=C5)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClFN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.